molecular formula C22H24N4O3 B5494808 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide

Cat. No. B5494808
M. Wt: 392.5 g/mol
InChI Key: BILOMRPUOCLTOC-UHFFFAOYSA-N
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Description

The compound appears to contain a benzamide moiety, which is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using various spectroscopic techniques . The InChIKey, a unique identifier for chemical substances, can be used to retrieve the 3D structure of the compound .


Physical And Chemical Properties Analysis

Benzamides are off-white solids with a molecular weight of around 225.2857 g/mol . They have a melting point of 127 to 130 °C and a boiling point of 288 °C .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzamides have a wide range of applications in medicinal chemistry .

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-3-2-4-19(13-16)21-24-20(29-25-21)14-23-22(27)18-7-5-17(6-8-18)15-26-9-11-28-12-10-26/h2-8,13H,9-12,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOMRPUOCLTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-[(morpholin-4-YL)methyl]benzamide

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